Receptor Subtype Selectivity: mGluR1α vs. mGluR5a Antagonism Compared to 4C3HPG and M4CPG
In a direct head-to-head comparison of phenylglycine derivatives on human mGluR1α and mGluR5a receptors, (S)-4-Carboxyphenylglycine (4CPG) exhibited a clear potency differential between the two Group I subtypes. While the more potent 4C3HPG analog shows less selectivity, 4CPG provides a defined window of selective antagonism [1].
| Evidence Dimension | IC50 for inhibition of quisqualate-induced PI hydrolysis (µM) |
|---|---|
| Target Compound Data | 44-72 (mGluR1α); 150-156 (mGluR5a) |
| Comparator Or Baseline | (S)-4C3HPG: 19-50 (mGluR1α), 53-280 (mGluR5a); (+)-M4CPG: 29-100 (mGluR1α), 115-210 (mGluR5a) |
| Quantified Difference | 4CPG is approximately 2.3x less potent at mGluR1α than 4C3HPG but shows comparable potency to M4CPG at both subtypes. |
| Conditions | Human mGluR1α and mGluR5a expressed in cell lines, PI hydrolysis assay |
Why This Matters
This data is critical for selecting the appropriate tool compound; 4CPG offers a distinct selectivity and potency profile that is less promiscuous than 4C3HPG but better characterized than M4CPG, allowing for precise dissection of mGluR1α-mediated signaling.
- [1] Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887-894. View Source
